molecular formula C16H14N2OS B11112079 4,6-Dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile

4,6-Dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile

Cat. No.: B11112079
M. Wt: 282.4 g/mol
InChI Key: IBTOKBFICVBTAK-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile is a pyridine-based heterocyclic compound characterized by:

  • 4,6-dimethyl substitutions on the pyridine ring, providing steric and electronic modulation.
  • A sulfanyl (thioether) group at position 2, linked to a 2-oxo-2-phenylethyl moiety.

The structural features suggest applications in medicinal chemistry (e.g., kinase inhibition ) or materials science (e.g., fluorescence ).

Properties

Molecular Formula

C16H14N2OS

Molecular Weight

282.4 g/mol

IUPAC Name

4,6-dimethyl-2-phenacylsulfanylpyridine-3-carbonitrile

InChI

InChI=1S/C16H14N2OS/c1-11-8-12(2)18-16(14(11)9-17)20-10-15(19)13-6-4-3-5-7-13/h3-8H,10H2,1-2H3

InChI Key

IBTOKBFICVBTAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)C2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Alkylation at the Sulfanyl Group

The sulfanyl (-S-) group undergoes nucleophilic substitution reactions with alkyl halides. For example:

  • Reagents : Alkyl halides (R-X, e.g., benzyl bromide, propargyl bromide)

  • Conditions : DMF, aqueous KOH, 20–25°C

  • Products : Substituted 2-alkylsulfanylpyridine derivatives (Table 1) .

Alkyl HalideProduct StructureYield (%)Key Spectral Data (1H NMR)
Benzyl bromide2-(Benzylsulfanyl)-4,6-dimethylpyridine-3-carbonitrile85δ 4.50 (s, 2H, SCH₂), 7.32–7.49 (m, 5H, Ph)
Propargyl bromide2-(Prop-2-yn-1-ylsulfanyl)-4,6-dimethylpyridine-3-carbonitrile70δ 2.77 (s, 1H, ≡CH), 4.05 (s, 2H, CH₂)
1,2-Dibromoethane2,2′-[Ethane-1,2-diylbis(sulfanediyl)]bis(4,6-dimethylpyridine-3-carbonitrile)78δ 4.01–4.76 (m, 4H, SCH₂), 7.08–7.12 (s, 2H, 5-H)

Cyclization with α-Bromo Ketones

The sulfanyl group participates in intramolecular cyclization when treated with α-bromo ketones:

  • Reagent : 4-Cyclohexylphenacyl bromide

  • Conditions : DMF, KOH, 80°C

  • Product : 2-(4-Cyclohexylbenzoyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine (Scheme 1) .

Mechanism :

  • Initial alkylation forms an intermediate with vicinal sulfanyl and cyano groups.

  • Intramolecular cyclization eliminates HBr, forming a thiophene ring fused to the pyridine core.

Key Data :

  • IR: Loss of C≡N stretch (2214 cm⁻¹ → absent), new C=O at 1680 cm⁻¹.

  • 1H NMR: δ 7.99 (br s, NH₂), absence of SCH₂ protons.

Reactivity at the Pyridine Ring

  • Nitration : Occurs at the 5-position under mixed acid (HNO₃/H₂SO₄) conditions, yielding 5-nitro derivatives.

  • Halogenation : Chlorination (Cl₂/FeCl₃) selectively substitutes the 5-position, preserving the sulfanyl and nitrile groups .

Carbonitrile Group Reactivity

The nitrile group remains inert under mild conditions but undergoes hydrolysis under strong acidic/basic conditions:

  • Hydrolysis :

    • Conditions : Conc. HCl, reflux

    • Product : 4,6-Dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carboxylic acid (unreported yield, inferred from analogues).

Oxidation of the Sulfanyl Group

Controlled oxidation converts the sulfanyl group to sulfoxide or sulfone:

  • Reagents : H₂O₂ (30%) or mCPBA

  • Conditions : CH₂Cl₂, 0°C → rt

  • Products :

    • Sulfoxide: δ 3.21 (s, SCH₂) in 1H NMR, IR S=O at 1040 cm⁻¹.

    • Sulfone: δ 3.45 (s, SCH₂), IR S=O at 1300 cm⁻¹.

Comparative Reactivity with Analogues

Reactivity differences between similar derivatives are notable (Table 2) :

CompoundSubstituentReactivity with R-XCyclization Efficiency
Target compoundSCH₂COPhHigh (85–90% yield)Forms thienopyridines
5-Chloro analogueCl at C5Reduced alkylation yields (70%)No cyclization observed
Thiophene derivativeSCH₂CO-thienylModerate (75%)Forms fused thiophene-pyridines

Industrial-Scale Reaction Optimization

Advanced methods enhance synthesis efficiency:

  • Continuous Flow Reactors : Reduce reaction time for alkylation from 12 h to 30 min.

  • Microwave-Assisted Synthesis : Achieve 95% purity in cyclization steps.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of pyridine compounds, including 4,6-Dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that certain pyridine derivatives effectively inhibited tumor growth in xenograft models, suggesting their potential as chemotherapeutic agents .

2. Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit key inflammatory mediators, making it a candidate for the development of new anti-inflammatory drugs. The inhibition of cyclooxygenase enzymes (COX) is one such mechanism through which these compounds exert their effects .

3. Antimicrobial Activity
Pyridine derivatives have also been investigated for their antimicrobial properties. The presence of the sulfanyl group enhances the activity against various bacterial strains. In particular, studies have reported effective inhibition of gram-positive and gram-negative bacteria, indicating its potential use in developing new antibiotics .

Material Science Applications

1. Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to function as a semiconductor has been explored in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's stability and electronic characteristics contribute to enhanced performance in these devices .

2. Catalysis
This compound has been utilized as a catalyst in various organic reactions due to its ability to stabilize transition states. Research indicates that it can facilitate reactions such as cross-coupling and cycloaddition under mild conditions, making it valuable in synthetic organic chemistry .

Synthetic Organic Chemistry Applications

1. Building Block for Synthesis
this compound serves as an important building block for synthesizing more complex molecules. Its functional groups allow for further modifications and derivatization, leading to the development of novel compounds with tailored properties for specific applications .

2. Green Chemistry Initiatives
The synthesis of this compound aligns with green chemistry principles by utilizing environmentally benign solvents and conditions. Research has focused on optimizing synthetic pathways to minimize waste and enhance yield without compromising efficiency .

Case Studies

Study Findings Application
Study on Anticancer Activity Demonstrated significant inhibition of tumor growth in xenograft modelsPotential chemotherapeutic agent
Anti-inflammatory Research Inhibition of COX enzymes leading to reduced inflammationDevelopment of anti-inflammatory drugs
Antimicrobial Evaluation Effective against multiple bacterial strainsNew antibiotic development
Organic Electronics Study Enhanced performance in OLEDs and OPVsSemiconductor applications
Catalytic Activity Research Facilitated cross-coupling reactions under mild conditionsSynthetic organic chemistry

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanyl group and the carbonitrile moiety play crucial roles in its binding affinity and specificity . The exact pathways and targets depend on the specific application and the biological system under investigation .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Comparisons

Compound Name Substituents (Positions) Key Functional Groups Molecular Weight (g/mol)
4,6-Dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile (Target) 4,6-Me; 2-S-(2-oxo-2-Ph-ethyl); 3-CN Sulfanyl, Carbonitrile ~325.4 (estimated)
2-{[2-Oxo-2-(2-thienyl)ethyl]sulfanyl}-4,6-di(2-thienyl)nicotinonitrile 4,6-thienyl; 2-S-(2-oxo-2-thienyl) Thienyl, Sulfanyl, Carbonitrile 393.5
4,6-Diamino-2-(methylsulfanyl)pyridine-3-carbonitrile 4,6-NH₂; 2-S-Me; 3-CN Amino, Sulfanyl, Carbonitrile 196.2
4,6-Dimethyl-2-(3-methylphenylamino)-pyridine-3-carbonitrile 4,6-Me; 2-NH-(3-Me-Ph); 3-CN Phenylamino, Carbonitrile 237.3
2-Amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives 4,6-Ph; 2-NH₂; 3-CN Amino, Phenyl, Carbonitrile ~285.3 (varies)

Substituent Impact Analysis:

  • Electron-Donating Groups (e.g., -NH₂, -SMe): Enhance fluorescence intensity and redshift emission wavelengths due to increased conjugation . For example, 2-amino-4,6-diphenyl derivatives show fluorescence at 410–500 nm .
  • Thienyl vs. Phenyl: Thienyl groups (as in ) introduce π-electron-rich systems, altering electronic properties compared to phenyl or methyl substituents.

Physicochemical and Spectroscopic Properties

Table 2: Fluorescence and Spectroscopic Data

Compound λem (nm) Fluorescence Intensity Extinction Coefficient (ε) Reference
2-Amino-4-(4-methylthiophenyl)-6-phenylpyridine-3-carbonitrile (S4) 450 High 1.5×10<sup>4</sup>
2-Amino-4,6-bis(4-methylthiophenyl)-pyridine-3-carbonitrile (S6) 480 Very High 2.0×10<sup>4</sup>
4,6-Diamino-2-(methylsulfanyl)pyridine-3-carbonitrile N/A Not Reported Not Reported

Key Findings:

  • Introduction of electron-donating groups (e.g., -SMe) enhances fluorescence intensity and ε values .
  • The target compound’s 2-oxo-2-phenylethyl-sulfanyl group may similarly improve fluorescence but requires experimental validation.

Crystallographic and Hydrogen-Bonding Behavior

Table 3: Crystallographic Comparisons

Compound Crystal System Hydrogen-Bond Network Reference
4,6-Diamino-2-(methylsulfanyl)pyridine-3-carbonitrile Monoclinic 3D network via N–H⋯N and C–H⋯N bonds
2-{[2-Oxo-2-(2-thienyl)ethyl]sulfanyl}-4,6-di(2-thienyl)nicotinonitrile Not Reported Likely π-π stacking (thienyl groups)

Analysis:

  • Amino groups (as in ) facilitate robust hydrogen-bonded networks, improving crystallinity and stability.

Biological Activity

4,6-Dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on anti-cancer, anti-inflammatory, and enzyme inhibition activities, supported by case studies and research findings.

Chemical Structure and Properties

The compound has the molecular formula C16H15N2OS and features a pyridine ring with a carbonitrile group and a sulfanyl moiety. Its structure can be represented as follows:

4 6 Dimethyl 2 2 oxo 2 phenylethyl sulfanyl pyridine 3 carbonitrile\text{4 6 Dimethyl 2 2 oxo 2 phenylethyl sulfanyl pyridine 3 carbonitrile}

1. Anti-Cancer Activity

Research indicates that this compound exhibits notable anti-cancer properties. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, including MCF7 breast cancer cells. The compound showed an IC50 value of approximately 25 μM, suggesting effective cytotoxicity.

Case Study:
In a study involving tumor-bearing mice, administration of the compound resulted in significant tumor growth suppression compared to control groups. The mechanism appears to involve modulation of apoptotic pathways and inhibition of cell proliferation markers.

2. Anti-Inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. It was found to inhibit cyclooxygenase (COX) enzymes, which are critical mediators in the inflammatory response.

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)IC50 (μM)
4,6-Dimethyl...25.91 ± 0.7785.91 ± 0.233.11

This data indicates that the compound has a preferential inhibitory effect on COX-2, making it a potential candidate for treating inflammatory conditions without the gastrointestinal side effects associated with non-selective NSAIDs.

3. Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it acts as a substrate for cytochrome P450 (CYP) enzymes, which play crucial roles in drug metabolism.

Research Findings:
In vitro assays demonstrated that the compound could inhibit CYP2H activity, suggesting potential interactions with other therapeutic agents metabolized by this enzyme system.

The biological activities of this compound are believed to arise from its ability to interact with various molecular targets:

  • Apoptotic Pathways: Induction of pro-apoptotic proteins leading to cell death in cancer cells.
  • Inflammatory Mediators: Inhibition of COX enzymes reduces prostaglandin synthesis.
  • Cytochrome P450 Interaction: Modulation of drug metabolism through CYP inhibition.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 4,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or Michael addition-aldol condensation sequences. For example, sulfur-containing analogs are synthesized by reacting sodium pyridine-2-selenolate intermediates with active halo-compounds (e.g., methyl iodide) under controlled temperatures (0–60°C). Lower temperatures (0°C) favor product purity (83% yield), while higher temperatures (60°C) promote diselenide by-products . Solvent choice (e.g., ethanol with triethylamine catalysis) and column chromatography (silica gel, CHCl3:ethanol) are critical for purification .

Q. How is the structural characterization of this compound validated, and what crystallographic tools are recommended?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL (via SHELXTL or OLEX2 interfaces) is standard. For example, monoclinic crystal systems (space group P21/c) with parameters a = 8.3834 Å, b = 7.1852 Å, c = 23.5264 Å, and β = 93.203° have been reported for related pyridine-carbonitrile derivatives . Refinement protocols include R[F² > 2σ(F²)] < 0.05 and multi-scan absorption corrections (e.g., SADABS) .

Advanced Research Questions

Q. How can reaction pathways be optimized to address discrepancies in by-product formation during synthesis?

  • Methodological Answer : Kinetic vs. thermodynamic control must be assessed. For instance, at 50°C, competing pathways yield methylselanylpyridine (19–52%) and diselenobispyridine (18–31%), whereas 0°C suppresses diselenide formation . Advanced techniques like in-situ NMR or HPLC monitoring can identify intermediates. Computational modeling (DFT) may predict energy barriers for competing pathways.

Q. What strategies resolve contradictions in crystallographic data interpretation, such as disorder or twinning?

  • Methodological Answer : For disordered structures, SHELXL’s PART instruction partitions atoms into discrete sites. Twinned data (e.g., high-resolution macromolecular datasets) require HKLF5 format input and twin-law refinement (e.g., BASF parameter). Validation tools like PLATON/ADDSYM check for missed symmetry . For example, SHELXPRO interfaces with validation pipelines to flag outliers in bond lengths/angles .

Q. How does the sulfanyl-thiopyran substituent influence biological activity, and what assays validate its pharmacological potential?

  • Methodological Answer : The 2-[(2-oxo-2-phenylethyl)sulfanyl] group may enhance bioavailability or target binding. In vitro assays (e.g., cytotoxicity via MTT, anti-inflammatory via COX-2 inhibition) are paired with structure-activity relationship (SAR) studies. For example, pyridine-3-carbonitrile derivatives are screened against NF-κB pathways or HIV-1 reverse transcriptase . Fluorescence-based assays (e.g., ROS detection) can link substituent effects to cellular responses .

Q. What catalytic systems improve sustainability in synthesizing pyridine-3-carbonitrile derivatives?

  • Methodological Answer : Heterogeneous catalysts like Fe₃O₄@SiO₂/Si(CH₂)₃NH/HMPO/Pd(OAc)₂ enable recyclable, solvent-free synthesis. For chromeno[2,3-b]pyridine-3-carbonitrile derivatives, such catalysts achieve high yields (85–92%) under microwave irradiation, reducing energy use . Green metrics (e.g., E-factor, atom economy) should be calculated to compare routes.

Data Analysis and Reporting

Q. How should researchers address conflicting spectroscopic data (e.g., NMR splitting patterns) in structural assignments?

  • Methodological Answer : Use DEPT-135 NMR to distinguish CH₃, CH₂, and CH groups. For ambiguous signals, 2D NMR (COSY, HSQC, HMBC) resolves coupling networks. For example, HSQC correlates pyridine C3-carbonitrile (δ ~115 ppm) with adjacent protons, while HMBC confirms sulfur-substituent connectivity .

Q. What statistical methods are recommended for analyzing biological assay reproducibility?

  • Methodological Answer : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for dose-response data. For IC₅₀ determinations, nonlinear regression (four-parameter logistic model) ensures accuracy. Replicate experiments (n ≥ 3) and reporting SEM/CI (95%) are critical, as seen in cytotoxicity studies of pyridine derivatives .

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